N-(2-Benzothiazolyl)piperidine-3-carboxamide
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Overview
Description
N-(2-Benzothiazolyl)piperidine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzothiazolyl)piperidine-3-carboxamide typically involves the reaction of 2-aminobenzothiazole with piperidine-3-carboxylic acid or its derivatives. One common method involves the use of acid chlorides, where the acid chloride of piperidine-3-carboxylic acid is reacted with 2-aminobenzothiazole in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzothiazolyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring can be substituted with different nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted benzothiazole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its anti-inflammatory, anti-tubercular, and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(2-Benzothiazolyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of cathepsin K, the compound binds to the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions with key residues . This binding inhibits the enzyme’s activity, leading to reduced bone resorption in the case of osteoporosis treatment. Additionally, the compound may activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in inflammation and cancer progression .
Comparison with Similar Compounds
N-(2-Benzothiazolyl)piperidine-3-carboxamide can be compared with other benzothiazole derivatives and piperidine carboxamides:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole sulfonamides have shown similar biological activities, including anti-tubercular and anti-cancer properties.
Piperidine Carboxamides: Derivatives such as piperidine-3-carboxylic acid amides have been studied for their antimicrobial and anti-inflammatory activities.
The uniqueness of this compound lies in its combined structural features of benzothiazole and piperidine carboxamide, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H15N3OS |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C13H15N3OS/c17-12(9-4-3-7-14-8-9)16-13-15-10-5-1-2-6-11(10)18-13/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16,17) |
InChI Key |
APJLLMPPQWMRHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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